![molecular formula C8H8N2O2 B3043554 5-Hydroxy-2-(hydroxymethyl)benzimidazole CAS No. 886493-60-3](/img/structure/B3043554.png)
5-Hydroxy-2-(hydroxymethyl)benzimidazole
Overview
Description
5-Hydroxy-2-(hydroxymethyl)benzimidazole is a chemical compound with the molecular formula C8H8N2O2 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings .
Synthesis Analysis
Protected 5-hydroxymethyl-2-cyanomethylbenzimidazole has been synthesized starting from 3,4-diaminobenzoic acid . Another study provides an improved synthetic method for the preparation of commercially available cyanoethyl-protected 5hmdC phosphoramidite .Molecular Structure Analysis
The molecular structure of 5-Hydroxy-2-(hydroxymethyl)benzimidazole consists of a benzimidazole core with a hydroxymethyl group attached at the 2-position .Chemical Reactions Analysis
Benzimidazole synthesis involves various reactions, including acceptorless dehydrogenative coupling of aromatic diamine with primary alcohols, which enables a selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Hydroxy-2-(hydroxymethyl)benzimidazole include its molecular weight of 164.16 and its molecular formula of C8H8N2O2 .Scientific Research Applications
Antimicrobial Applications
Benzimidazole, the core structure of 5-Hydroxy-2-(hydroxymethyl)benzimidazole, is known to have diverse biological and clinical applications . It has been found to be effective in inhibiting microbial activity . Benzimidazole derivatives are considered potential bioactive heterocyclic aromatic compounds with a variety of biological activities like anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities .
Pharmaceutical Testing
5-Hydroxy-2-(hydroxymethyl)benzimidazole is used in pharmaceutical testing . High-quality reference standards of this compound are used for accurate results .
Future Directions
Benzimidazole and its derivatives, including 5-Hydroxy-2-(hydroxymethyl)benzimidazole, have been the focus of many research studies due to their remarkable medicinal and pharmacological properties . Future research may focus on the development of new drugs based on these compounds, with potential applications in various fields such as anti-inflammatory and anticancer therapies .
properties
IUPAC Name |
2-(hydroxymethyl)-3H-benzimidazol-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-4-8-9-6-2-1-5(12)3-7(6)10-8/h1-3,11-12H,4H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYKTANNAJZKCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=N2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-(hydroxymethyl)benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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